2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide
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Overview
Description
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is a complex organic compound that features an indole ring, a pyrazole ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of this compound is α-glucosidase , an enzyme that plays a crucial role in the regulation of blood glucose levels . The compound has been evaluated as a new class of non-competitive α-glucosidase inhibitors .
Mode of Action
The compound interacts with α-glucosidase in a non-competitive manner . This means it binds to a site on the enzyme that is distinct from the active site, altering the enzyme’s conformation and reducing its activity. The compound’s binding to α-glucosidase has been confirmed through fluorescence quenching experiments .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the breakdown of oligosaccharides and disaccharides to α-glucose . This slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream and helping to control blood glucose levels. This mechanism is particularly relevant in the management of type 2 diabetes .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one study indicates that a similar compound had a clearance rate of 11.4 mL/min/g and a half-life of 121.6 minutes in liver microsomal assay studies . These properties can impact the compound’s bioavailability and effectiveness.
Result of Action
The primary result of the compound’s action is the reduction of blood glucose levels, which is beneficial in the management of type 2 diabetes . By inhibiting α-glucosidase, the compound slows down the digestion of carbohydrates and the absorption of glucose, helping to control postprandial hyperglycemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactionsThe final step often involves the formation of the acetamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.
3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with an indole ring and an oxadiazole ring.
2-(1H-indol-3-yl)cyclohexan-1-one: An indole derivative with a cyclohexanone moiety.
Uniqueness
2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide is unique due to its combination of indole, pyrazole, and pyrimidine rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c31-23(12-16-14-24-20-5-2-1-4-19(16)20)29-18-8-6-17(7-9-18)28-21-13-22(26-15-25-21)30-11-3-10-27-30/h1-11,13-15,24H,12H2,(H,29,31)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFSOEGRKVWAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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